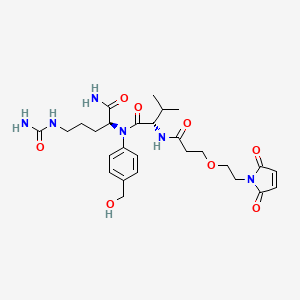

Mal-PEG1-Val-Cit-PABC-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mal-PEG1-Val-Cit-PABC-OH is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the conjugation of drugs to antibodies, enabling targeted delivery of therapeutic agents to specific cells, such as cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-Val-Cit-PABC-OH involves multiple steps, starting with the preparation of the PEG linker, followed by the incorporation of the valine-citrulline dipeptide and the para-aminobenzyl carbamate (PABC) spacer. The final step involves the attachment of the maleimide group, which is reactive towards thiol groups in proteins .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring the compound meets stringent quality standards for use in pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Mal-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:

Cleavage Reactions: The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes.

Substitution Reactions: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds.

Common Reagents and Conditions

Cleavage Reactions: Typically occur in the presence of cathepsin B under lysosomal conditions.

Substitution Reactions: Conducted at a pH range of 6.5 to 7.5, using thiol-containing proteins.

Major Products Formed

Cleavage Reactions: Release of the drug payload within the target cell.

Substitution Reactions: Formation of stable antibody-drug conjugates.

Wissenschaftliche Forschungsanwendungen

Mal-PEG1-Val-Cit-PABC-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates targeted delivery of therapeutic agents to specific cells.

Medicine: Integral in the development of targeted cancer therapies.

Industry: Used in the production of high-purity ADCs for pharmaceutical applications .

Wirkmechanismus

Mal-PEG1-Val-Cit-PABC-OH exerts its effects through a cleavable linker mechanism. The Val-Cit dipeptide is cleaved by cathepsin B in the lysosome, releasing the drug payload within the target cell. The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds that facilitate the targeted delivery of the therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mal-PEG2-Val-Cit-PABC-OH: Similar structure but with an additional PEG unit, providing increased hydrophilicity.

Mal-PEG1-Val-Cit-PAB-PNP: Contains a para-nitrophenyl (PNP) group, which is a good leaving group.

Mal-PEG1-Val-Cit-PABC-PNP: Similar to Mal-PEG1-Val-Cit-PABC-OH but with a PNP group for enhanced reactivity.

Uniqueness

This compound is unique due to its specific cleavage by cathepsin B and its stable thioether bond formation with thiol groups in proteins. This specificity and stability make it an ideal linker for the development of targeted therapies .

Eigenschaften

Molekularformel |

C27H38N6O8 |

|---|---|

Molekulargewicht |

574.6 g/mol |

IUPAC-Name |

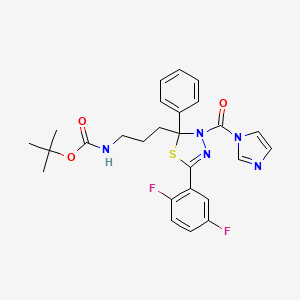

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |

InChI |

InChI=1S/C27H38N6O8/c1-17(2)24(31-21(35)11-14-41-15-13-32-22(36)9-10-23(32)37)26(39)33(19-7-5-18(16-34)6-8-19)20(25(28)38)4-3-12-30-27(29)40/h5-10,17,20,24,34H,3-4,11-16H2,1-2H3,(H2,28,38)(H,31,35)(H3,29,30,40)/t20-,24-/m0/s1 |

InChI-Schlüssel |

GAMNLBAYJPQHKS-RDPSFJRHSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |

Kanonische SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)

![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)

![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)

![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)

![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)

![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)